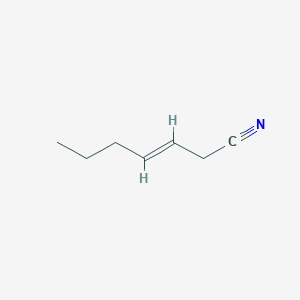
Hept-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-3-enenitrile: is an organic compound with the molecular formula C7H11N . It is a nitrile, which means it contains a cyano group (-CN) attached to an alkene chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-3-enenitrile can be synthesized through several methods:
Hydrocyanation of Alkenes: This method involves the addition of hydrogen cyanide (HCN) to alkenes in the presence of a catalyst.
Dehydration of Amides: Amides can be dehydrated using phosphorus pentoxide (P4O10) to form nitriles.
Industrial Production Methods: The industrial production of 3-heptenenitrile typically involves the hydrocyanation of alkenes. This process is efficient and cost-effective, making it suitable for large-scale production. The reaction is usually carried out in the presence of a nickel-based catalyst to enhance the yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Hept-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 3-heptenenitrile can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Applications De Recherche Scientifique
Chemistry: Hept-3-enenitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, 3-heptenenitrile can be used to study enzyme-catalyzed reactions involving nitriles. It is also used in the synthesis of biologically active compounds .
Medicine: While not directly used as a drug, 3-heptenenitrile is a precursor in the synthesis of various medicinal compounds. Its derivatives may exhibit pharmacological activities .
Industry: In the industrial sector, 3-heptenenitrile is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-heptenenitrile involves its reactivity with various chemical reagents. The cyano group (-CN) is highly reactive and can participate in multiple chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, altering the compound’s chemical properties .
Comparaison Avec Des Composés Similaires
3-Hydroxy-6-heptenenitrile: Contains a hydroxyl group in addition to the cyano group.
3-Pentenenitrile: A shorter chain nitrile with similar reactivity.
2-Methyl-3-crotononitrile: A branched nitrile with different steric properties.
Uniqueness: Hept-3-enenitrile is unique due to its specific chain length and position of the double bond. This structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
100596-91-6 |
|---|---|
Formule moléculaire |
C7H11N |
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
(E)-hept-3-enenitrile |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6H2,1H3/b5-4+ |
Clé InChI |
VXBPQPZINCBINS-SNAWJCMRSA-N |
SMILES isomérique |
CCC/C=C/CC#N |
SMILES canonique |
CCCC=CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide](/img/structure/B8508809.png)

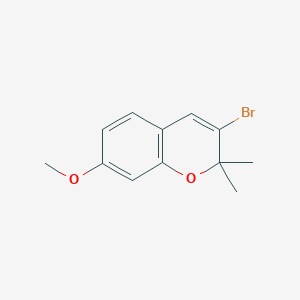
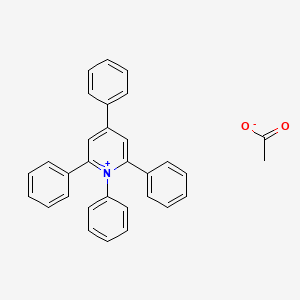
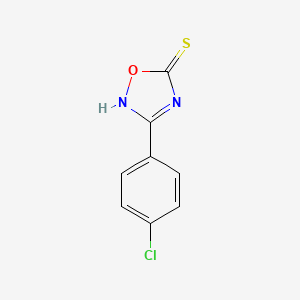
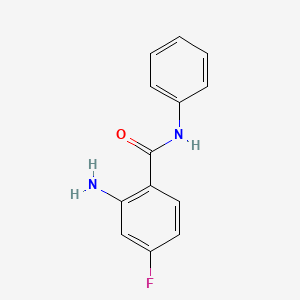


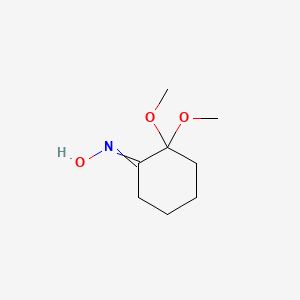
![N-[3-(Hexadecanoyloxy)octadecanoyl]glycine](/img/structure/B8508874.png)
![5-[(4,8-Dimethoxy-2-methylquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8508882.png)
